3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties
Research on 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles revealed their high quantum yield luminescence in both polar and nonpolar solvents. This property suggests potential applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) and other photonic devices (Mikhailov et al., 2018).
Antimicrobial Activities
Synthesis and evaluation of new 1,2,4-triazole derivatives, including structures related to the query compound, demonstrated good to moderate antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Proliferative Activities
Studies on 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 revealed compounds with potent antiproliferative activities against various cancer cell lines, indicating their use in cancer research and therapy development (Lee et al., 2010).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for nematocidal activities, with some compounds showing promising results against Bursaphelenchus xylophilus. This suggests potential agricultural applications, particularly in controlling nematode pests (Liu et al., 2022).
Photophysical Studies
The photochemical behavior of 1,2,4-oxadiazole derivatives, including their photolytic isomerization and interaction with nucleophilic solvents upon irradiation, provides a foundation for further exploration in photochemistry and the development of photo-responsive materials (Buscemi et al., 1996).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-18(22-24-25(12)14-6-5-7-15(11-14)26-2)20-21-19(23-29-20)13-8-9-16(27-3)17(10-13)28-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKZBABXRKUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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